Suberic anhydride Suberic anhydride
Brand Name: Vulcanchem
CAS No.: 10521-06-9
VCID: VC21332249
InChI: InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2
SMILES: C1CCCC(=O)OC(=O)CC1
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Suberic anhydride

CAS No.: 10521-06-9

Cat. No.: VC21332249

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Suberic anhydride - 10521-06-9

Specification

CAS No. 10521-06-9
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name oxonane-2,9-dione
Standard InChI InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2
Standard InChI Key RMIBXGXWMDCYEK-UHFFFAOYSA-N
SMILES C1CCCC(=O)OC(=O)CC1
Canonical SMILES C1CCCC(=O)OC(=O)CC1

Introduction

Physical and Chemical Properties

Basic Properties

Suberic anhydride, also known as oxonane-2,9-dione, is characterized by its distinct chemical structure and properties. The table below summarizes its key physical and chemical attributes:

PropertyValue
Chemical FormulaC₈H₁₂O₃
CAS Number10521-06-9
Molecular Weight156.179 g/mol
Exact Mass156.079 g/mol
Physical AppearanceLight-beige, low-melting solid
Alternative NamesOxonane-2,9-dione, Korksaeure-anhydrid, Suberic acid-anhydride, Suberate anhydride
Hazard CodesXi (Irritant)

The compound possesses a cyclic structure with two carbonyl groups, giving it the characteristic reactivity of anhydrides .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of suberic anhydride. The following spectroscopic data have been reported:

¹H NMR (500 MHz, DMSO-d₆):
δ 2.49 (t, J = 7.1 Hz, 4H), 1.56 (m, 4H), 1.32 (m, 4H)

¹³C NMR (125 MHz, DMSO-d₆):
δ 169.66, 34.47, 28.22, 24.03

Synthesis Methods

Preparation from Suberic Acid

The most common method for synthesizing suberic anhydride involves the dehydration of suberic acid using acetic anhydride as a dehydrating agent. This process can be summarized as follows:

  • Suberic acid is mixed with acetic anhydride in appropriate proportions.

  • The mixture is heated under reflux conditions for several hours.

  • The reaction produces suberic anhydride and acetic acid as a byproduct.

  • Acetic acid is removed through vacuum distillation.

  • The final product is isolated and purified .

A specific example from the literature describes the following procedure: Starting from 10 g (57 mmol) of suberic acid mixed with acetic anhydride and refluxed for 4 hours, 9 g (56 mmol) of suberic anhydride was obtained, representing a 98% yield. The product was characterized as a light-beige, low-melting solid .

Patent Process

A patented method for preparing suberic anhydride, specifically as an intermediate for vorinostat synthesis, involves:

  • Adding specific amounts of suberic acid and acetic anhydride to a multi-necked flask.

  • Placing the flask in a heat-collecting constant temperature heating magnetic stirring device.

  • Conducting the reaction under vacuum distillation conditions to remove acetic acid as it forms.

  • Adjusting pressure during the reaction and depressurizing in the later stages to evaporate unreacted acetic anhydride.

  • Adding crystallization solvent directly to the reaction vessel after completion of the reaction .

This patented process demonstrates the industrial relevance of suberic anhydride as an intermediate in the pharmaceutical industry.

Applications

Polymer Chemistry

Suberic anhydride plays a significant role in polymer chemistry, particularly in the modification of polymers to enhance properties such as adhesion and flexibility. The bifunctional nature of suberic anhydride, with its reactive carbonyl groups, allows it to serve as a cross-linking agent in polymer synthesis.

The compound is especially valuable in the synthesis of biodegradable polymers. Its ability to react with dihydric alcohols results in the formation of ester linkages, which create the backbone of various biodegradable polyesters. These materials find applications in environmentally friendly products and biomedical devices.

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